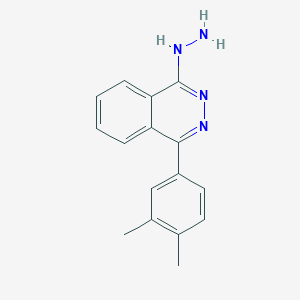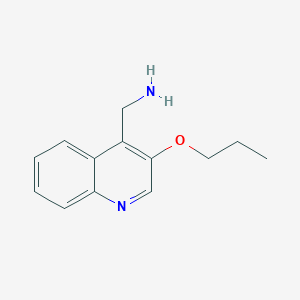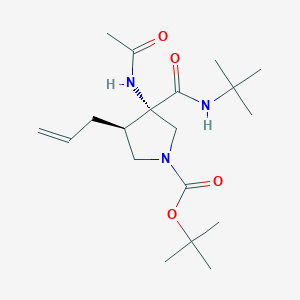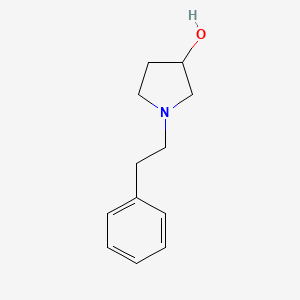
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine is a chemical compound that belongs to the class of phthalazines. Phthalazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry. The presence of the hydrazinyl group in this compound adds to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and derivatives with potential biological activities.
Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-4-hydrazinylphthalazine: This compound has methoxy groups instead of methyl groups, which may affect its reactivity and biological activity.
1-(3,4-Dimethylphenyl)-4-hydrazinylpyridazine: The pyridazine ring in this compound may confer different chemical and biological properties compared to the phthalazine ring.
1-(3,4-Dimethylphenyl)-4-hydrazinylquinazoline: The quinazoline ring system may enhance the compound’s potential as a therapeutic agent due to its known biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
304863-83-0 |
|---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[4-(3,4-dimethylphenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C16H16N4/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(18-17)20-19-15/h3-9H,17H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
WLPKNECZNBKQDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)


![7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13336370.png)
![1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)

![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate](/img/structure/B13336377.png)

![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)




![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
